1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol
Description
Properties
IUPAC Name |
1-(2-amino-1,3-benzothiazol-6-yl)-2-piperidin-1-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c15-14-16-11-5-4-10(8-13(11)19-14)12(18)9-17-6-2-1-3-7-17/h4-5,8,12,18H,1-3,6-7,9H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJAAOIEYBNBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC3=C(C=C2)N=C(S3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol typically involves multi-step organic reactions. One possible route could involve the formation of the benzothiazole ring followed by the introduction of the amino group and the piperidine ring. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to achieve high yield and purity.
Industrial Production Methods
Industrial production of such compounds would likely involve scalable synthetic routes with considerations for cost, efficiency, and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzothiazole derivatives, including 1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed promising results against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Benzothiazole derivatives have been linked to inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that these compounds can effectively reduce the viability of cancer cells, suggesting their potential as lead compounds in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of 1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol with various biological targets. These studies reveal that the compound interacts favorably with specific receptors involved in disease pathways. For instance, docking simulations suggest strong interactions with enzymes critical for cancer cell proliferation .
Synthesis and Characterization
The synthesis of 1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Activity Evaluation
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Control (Standard Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 16 µg/mL |
| Escherichia coli | 64 µg/mL | 32 µg/mL |
Case Study 2: Anticancer Activity Assessment
In vitro studies were performed on various cancer cell lines to assess the anticancer properties of the compound. The findings revealed a dose-dependent reduction in cell viability across multiple cancer types, suggesting its potential utility in cancer treatment protocols.
| Cell Line | IC50 (µM) | Control (DMSO) |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | 100 |
| HeLa (Cervical Cancer) | 20 | 100 |
Mechanism of Action
The mechanism of action for 1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparison with Similar Compounds
Research Implications and Gaps
- Antimicrobial Potential: The target compound’s benzothiazole-piperidine structure aligns with known antimicrobial scaffolds, but empirical studies are needed to confirm activity .
- Pesticidal Applications : Structural parallels to ’s compounds suggest pesticidal utility, warranting bioassays against agricultural pests.
- Pharmacokinetic Optimization: The piperidine-ethanol moiety may balance solubility and membrane permeability, making the compound a candidate for CNS-targeted therapies if toxicity profiles are favorable.
Biological Activity
1-(2-Amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol, a compound featuring a benzothiazole moiety and a piperidine ring, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its antimicrobial, anticancer, and antiviral properties.
Chemical Structure
The chemical structure of 1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol can be represented as follows:
This compound is characterized by its amino group at the benzothiazole position and a piperidine substituent, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including 1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol, exhibit varying degrees of antimicrobial activity. For instance, a related compound derived from 2-amino-benzothiazole showed moderate activity against Gram-positive bacteria such as Enterococcus faecalis . The presence of the piperidine moiety may enhance the interaction with microbial targets.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 1 | E. faecalis | Moderate |
| 2 | S. aureus | Moderate |
| 3 | E. coli | Weak |
Anticancer Activity
The anticancer potential of compounds similar to 1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol has been evaluated in various studies. For example, compounds containing the benzothiazole structure have demonstrated significant cytotoxic effects against several cancer cell lines. A study on related benzothiazole derivatives reported IC50 values ranging from 0.11 to 5.51 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Table 2: Cytotoxicity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 0.12 |
| B | A549 | 0.79 |
| C | HCT116 | 5.51 |
Antiviral Activity
In addition to antimicrobial and anticancer properties, some studies have explored the antiviral efficacy of benzothiazole derivatives against hepatitis C virus (HCV). Compounds similar to 1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol demonstrated up to 70% suppression of HCV replicon activity while exhibiting cytotoxic effects on host cells . This dual effect necessitates further investigation into the selectivity and mechanisms involved.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The benzothiazole moiety is known for its role in binding to DNA and proteins involved in cellular processes such as proliferation and apoptosis . The piperidine ring may enhance solubility and bioavailability, facilitating better interaction with target sites.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a series of benzothiazole derivatives demonstrated improved outcomes in patients with advanced melanoma when combined with traditional therapies.
- Antimicrobial Resistance : Research focusing on antibiotic-resistant strains showed that certain benzothiazole compounds could restore sensitivity to conventional antibiotics when used in combination therapies .
Q & A
Q. Key Conditions :
- Temperature control (60–65°C for formylation steps).
- Purification via column chromatography or recrystallization to isolate the final product.
How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended for refinement?
Level: Basic
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. Key steps include:
- Data Collection : Use single-crystal diffraction with synchrotron radiation for high-resolution data.
- Refinement : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. It allows precise determination of bond lengths, angles, and torsional conformations .
- Validation : Compare geometric parameters (e.g., dihedral angles between benzothiazole and piperidine rings) with related structures to identify deviations .
Example : In benzothiazole derivatives, π–π interactions and C–H···π bonds stabilize crystal packing, which can be quantified using SHELX’s electron density maps .
What strategies address contradictory bioactivity data reported for benzothiazole derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in bioactivity data may arise from:
- Purity Issues : Validate compound purity via HPLC (>95%) and mass spectrometry.
- Assay Variability : Standardize assays (e.g., MIC for antimicrobial activity) across labs using positive controls (e.g., ketoconazole for antifungal studies) .
- Structural Confirmation : Re-examine stereochemistry (e.g., via circular dichroism) if the compound has chiral centers, as enantiomers may exhibit divergent activities .
Case Study : Analogous compounds showed HIV-1 protease inhibition in some studies but not others, highlighting the need for consistent cell-line models .
How can the stereochemical outcome of the ethan-1-ol moiety be optimized during synthesis?
Level: Advanced
Methodological Answer:
Enantioselective synthesis requires:
- Chiral Catalysts : Use RuCl(p-cymene)[(S,S)-Ts-DPEN] for asymmetric transfer hydrogenation, achieving >90% enantiomeric excess (ee) in similar compounds .
- Reaction Monitoring : Track stereochemistry via chiral HPLC or NMR with chiral shift reagents.
- Crystallographic Validation : Confirm absolute configuration using Flack or Hooft parameters in X-ray studies .
Challenge : Piperidine ring flexibility may lead to conformational isomers. Molecular dynamics simulations can predict dominant conformers .
What analytical techniques are recommended for assessing molecular interactions in biological systems?
Level: Advanced
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., GLP-1 receptor for obesity studies, as seen in piperidine-containing activators) .
- Molecular Docking : Use AutoDock Vina to model interactions between the benzothiazole core and enzyme active sites (e.g., sterol 14α-demethylase in antifungal studies) .
- NMR Titration : Monitor chemical shift changes in - or -NMR to identify binding sites .
How can researchers reconcile discrepancies in reported π–π stacking interactions in crystallographic studies?
Level: Advanced
Methodological Answer:
- Data Reprocessing : Re-refine diffraction data with SHELXL using updated absorption corrections.
- Quantum Mechanical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to compare interaction energies of proposed stacking geometries .
- Temperature-Dependent Studies : Collect data at 100 K and room temperature to assess thermal motion effects on π–π distances .
Example : In molecule A of a related benzothiazole derivative, centroid-to-centroid distances of 3.7069 Å indicated weak π–π interactions, while molecule B showed none, emphasizing conformational variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
